molecular formula C8H5F3N2 B1592132 3-(trifluoromethyl)-1H-indazole CAS No. 57631-05-7

3-(trifluoromethyl)-1H-indazole

Cat. No. B1592132
CAS RN: 57631-05-7
M. Wt: 186.13 g/mol
InChI Key: PJVACBOIQLBALV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been widely studied. For example, trifluoromethylpyridines have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Another study synthesized a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .


Chemical Reactions Analysis

Trifluoromethylation is a significant reaction involving trifluoromethyl groups. This reaction introduces a trifluoromethyl group into an organic compound, which is of some importance in the pharmaceutical industry and agrochemicals .

Scientific Research Applications

Structural Studies and Supramolecular Interactions

  • Structural Analysis of Fluorinated Indazoles : Teichert et al. (2007) analyzed the structures of NH-indazoles, including 3-trifluoromethyl-1H-indazole, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. They discovered that these compounds crystallize as catemers, forming helices, and discussed their behavior based on supramolecular interactions (Teichert et al., 2007).

Synthesis and Chemical Properties

  • Catalyzed Synthesis of Indazole Derivatives : Yakaiah et al. (2008) described the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives, including those with a 3-trifluoromethyl group, demonstrating their significant antimicrobial activity (Yakaiah et al., 2008).
  • Metal-Free Trifluoromethylation : Murugan et al. (2019) developed a visible-light-promoted, regioselective trifluoromethylation method for 2H-indazole under metal-free conditions. This process yields a variety of trifluoromethylated indazoles, demonstrating the potential of 3-(trifluoromethyl)-1H-indazole as a useful building block (Murugan et al., 2019).

Pharmaceutical and Medicinal Chemistry Applications

  • Synthesis of Bioactive Indazole Derivatives : The synthesis of 3-trifluoromethyl-1H-indazole derivatives has been explored due to their potential as biologically active compounds. For instance, Sun et al. (2015) developed an efficient synthesis method for these derivatives, highlighting their potential in pharmaceutical applications (Sun et al., 2015).
  • Impact on Antibacterial and Antifungal Agents : Panda et al. (2022) discussed the indazole scaffold, including 3-(trifluoromethyl)-1H-indazole, in the context of its antimicrobial properties. They highlighted the role of indazole derivatives in combating various bacterial and fungal strains (Panda et al., 2022).

Material Science Applications

  • Organic Light-Emitting Diodes (OLEDs) : Niu et al. (2018)

explored the use of phenylpyrazole derivatives, including 3-(trifluoromethyl)-1H-indazole, as main ligands in cyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs). Their study demonstrates the versatility of these compounds in tuning emission colors for potential applications in OLED technology (Niu et al., 2018).

Safety And Hazards

The safety data sheets for similar compounds, such as 3-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline, provide information on hazards, safety precautions, and first-aid measures .

properties

IUPAC Name

3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-3-1-2-4-6(5)12-13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVACBOIQLBALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613268
Record name 3-(Trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-1H-indazole

CAS RN

57631-05-7
Record name 3-(Trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Kowalczyk, G Utecht-Jarzyńska, G Mlostoń… - Journal of Fluorine …, 2021 - Elsevier
… In situ generated arynes react with nitrile imines derived from trifluoroacetonitrile at 0 C in THF solutions yielding 3-trifluoromethyl-1H-indazole derivatives as the only intermolecular …
Number of citations: 13 www.sciencedirect.com
RM Claramunt, C Lopez, C Perez-Medina… - Bioorganic & medicinal …, 2009 - Elsevier
In order to find new compounds with neuroprotective activity and NOS-I/NOS-II selectivity, we have designed, synthesized, and characterized 14 new NOS inhibitors with an indazole …
Number of citations: 56 www.sciencedirect.com
J Teichert, P Oulie, K Jacob, L Vendier… - New Journal of …, 2007 - pubs.rsc.org
… In the crystal, 3-methyl-1H-indazole forms hydrogen bonded dimers, whereas 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole crystallize as catemers. …
Number of citations: 40 pubs.rsc.org
S Fustero, A Simón-Fuentes, O Delgado… - Fluorine in Heterocyclic …, 2014 - Springer
… The synthesis of 3-trifluoromethyl-1H-indazole (123) was originally reported in 1975 using a standard condensation procedure [66]. Other procedures that lead to this compound are …
Number of citations: 19 link.springer.com
L Sun, J Nie, Y Zheng, JA Ma - Journal of Fluorine Chemistry, 2015 - Elsevier
Efficient [3 + 2] cycloaddition reactions of arynes and CF 3 CHN 2 were developed in the presence of fluoride in conjunction with TEBAC. Structurally distinct 3-trifluoromethyl-1H-…
Number of citations: 45 www.sciencedirect.com
B Morzyk-Ociepa, K Szmigiel-Bakalarz… - Journal of Molecular …, 2021 - Elsevier
… that the structures of 1H-indazole [12], [13], [14], its 3-substituted derivatives such as eg 1H-indazole-3-carboxylic acid [15,16], 3-methyl-1H-indazole, 3-trifluoromethyl-1H-indazole [17], …
Number of citations: 1 www.sciencedirect.com
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com
M Marín‐Luna, I Alkorta… - Magnetic Resonance in …, 2018 - Wiley Online Library
This paper compares the absolute shieldings obtained by gauge‐including‐projected‐augmented‐wave (GIPAW) to those obtained by gauge‐invariant atomic orbital/Becke, 3‐…
A Park, KS Jeong, H Lee, H Kim - ACS omega, 2021 - ACS Publications
We described a silver(I)-mediated intramolecular oxidative C–H amination that enables the construction of assorted 1H-indazoles that are widely applicable in medicinal chemistry. The …
Number of citations: 8 pubs.acs.org
DV Sevenard, OG Khomutov… - … für Naturforschung B, 2009 - degruyter.com
Starting from the corresponding cyclic 1,3-diketones or other precursors (cyclic ketones as well as lactones), several new salts and chelate complexes of fluorinated 1,3-dicarbonyls …
Number of citations: 18 www.degruyter.com

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